molecular formula C33H41N3O9S B12104742 N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12104742
M. Wt: 655.8 g/mol
InChI Key: LTHIZCQXPRZDGM-UHFFFAOYSA-N
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Description

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a complex organic compound characterized by its unique structure, which includes a thiourea group, a glucopyranosyl moiety, and a diphenyl-pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea typically involves multiple steps. One common approach is to start with the preparation of the glucopyranosyl thiourea derivative, followed by the introduction of the diphenyl-pyrrolidinyl ethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining its structural integrity and activity.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of glycosidases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The glucopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, while the thiourea group can interact with metal ions or other nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
  • N-[(1R,2R)-1,2-Diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)ethyl]-4-methylbenzenesulfonamide

Uniqueness

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and selectivity, such as chiral catalysis and targeted drug design.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-pyrrolidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O9S/c1-20(37)41-19-26-29(42-21(2)38)30(43-22(3)39)31(44-23(4)40)32(45-26)35-33(46)34-27(24-13-7-5-8-14-24)28(36-17-11-12-18-36)25-15-9-6-10-16-25/h5-10,13-16,26-32H,11-12,17-19H2,1-4H3,(H2,34,35,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIZCQXPRZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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